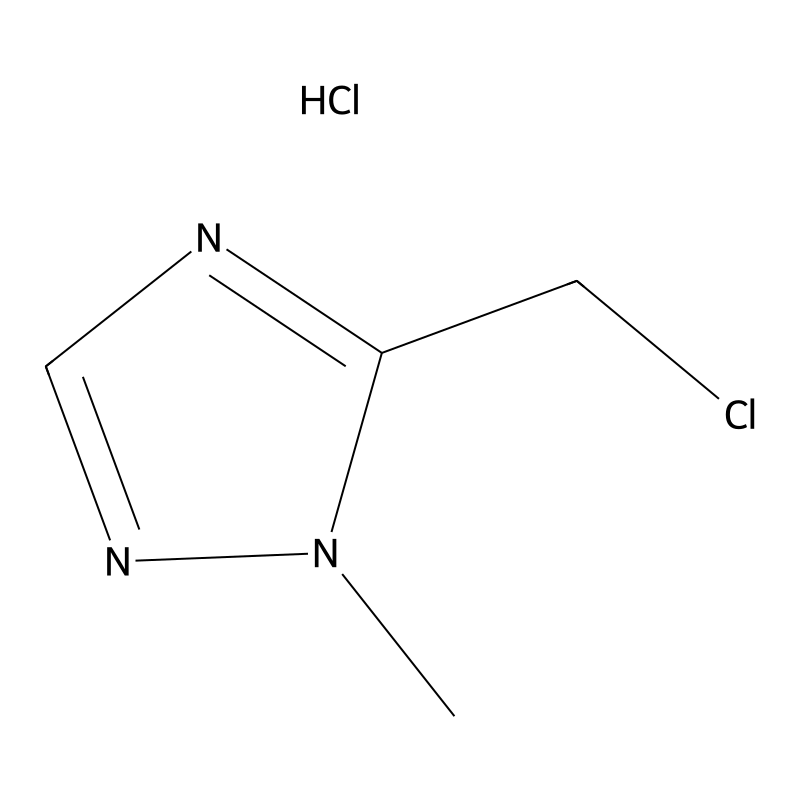

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CMMT) is a synthetic heterocyclic compound with potential applications in various scientific research fields. Its synthesis has been reported in several studies, often involving the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid. [, ] Characterization of CMMT typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

CMMT has been explored for various potential applications in scientific research, although much of the research is still in the pre-clinical or exploratory stage. Here are some notable examples:

- Antimicrobial activity: Studies have shown that CMMT exhibits antibacterial and antifungal activity against various pathogens. [, ] However, further research is needed to determine its efficacy and safety compared to existing treatments.

- Antioxidant activity: CMMT has been reported to possess antioxidant properties, potentially offering protection against oxidative stress-related damage. [] However, more research is required to understand its mechanism of action and potential therapeutic implications.

- Organic synthesis: CMMT can act as a building block in the synthesis of more complex molecules due to its reactive chloromethyl group. [] This property might be useful in the development of new drugs or functional materials.

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a synthetic heterocyclic compound characterized by a five-membered ring structure containing nitrogen atoms. Specifically, it features a chloromethyl group (–CH2Cl) at the 5th position and a methyl group (–CH3) at the 1st position of the 1,2,4-triazole ring. The compound exists as a hydrochloride salt, which is stabilized by the presence of hydrochloric acid, balancing the negative charge of the chloride ion associated with the triazole structure . Its molecular formula is C₄H₆ClN₃, and it has a molecular weight of approximately 131.56 g/mol .

Currently, no scientific research has been identified regarding the specific mechanism of action of CMMT.

- Chloromethyl group: This group is a known alkylating agent, which can react with and damage biological molecules like DNA and proteins. It is likely to be irritating, corrosive, and potentially carcinogenic.

- Hydrochloride salt: Hydrochloric acid is corrosive and can irritate skin, eyes, and respiratory tract.

The reactivity of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is primarily influenced by its chloromethyl group, which can participate in nucleophilic substitution reactions. Potential reactions include:

- Nucleophilic Substitution:

- Hydrolysis:

These reactions indicate that the compound can be transformed into other derivatives or reactants through various chemical pathways.

The synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde in the presence of hydrochloric acid. This method allows for the introduction of the chloromethyl group into the triazole ring:

General Synthesis Reaction:

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride has potential applications in various fields:

- Medicinal Chemistry: As a building block for synthesizing biologically active compounds.

- Agriculture: Possible use in developing fungicides or herbicides due to its nitrogen-rich structure.

- Material Science: Potential applications in creating novel materials with specific chemical properties .

Several compounds share structural similarities with 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | Chloromethyl group at position 3 | Different position of chloromethyl group |

| 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | Chloromethyl group at position 5; methyl at position 3 | Variation in methyl group position |

| 5-(Bromomethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | Bromomethyl instead of chloromethyl | Halogen substitution may influence reactivity |

The uniqueness of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride lies in its specific chloromethyl substitution at the fifth position of the triazole ring and its potential applications in medicinal chemistry and agriculture .

Multi-Step Pathways Involving Hydroxymethylation-Chlorination Sequences

The most widely employed synthesis begins with ethyl glycolate via a three-step sequence:

- Ammoniation: Ethyl glycolate reacts with methyl hydrazine in methanol at 25–40°C, yielding 2-hydroxy-N-methylacetohydrazide (85–90% purity) .

- Cyclization: The intermediate undergoes cyclization with formamidine acetate in methanol-water (3:1 v/v) at 80–90°C, forming (1-methyl-1H-1,2,4-triazol-3-yl)-methanol .

- Chlorination: Treatment with thionyl chloride (SOCl₂) in chloroform at 0–5°C achieves chlorination, yielding the final product in 92–95% purity .

Key Data:

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Ammoniation | Methanol, 25–40°C, 4–6 h | 85–90% | ≥90% |

| Cyclization | Methanol-water, 80–90°C, 8–12 h | 88% | 88% |

| Chlorination | Chloroform, SOCl₂, 0–5°C, 1–2 h | 92–95% | ≥95% |

This method emphasizes controlled exothermic reactions during chlorination to prevent over-chlorination or dimerization .

Metal-Free Cyclization Strategies Using Thionyl Chloride

Thionyl chloride serves dual roles as a chlorinating agent and cyclization catalyst. In a streamlined approach, 5-hydroxymethyl-1-methyl-1H-1,2,4-triazole reacts with SOCl₂ under reflux (3 h, 0°C → reflux), directly yielding the hydrochloride salt without metal catalysts . The mechanism involves:

- Protonation of the hydroxyl group by SOCl₂.

- Nucleophilic substitution where Cl⁻ displaces the protonated hydroxyl group .

Advantages:

- Eliminates metal contamination, critical for pharmaceutical applications.

- Atom-efficient with near-stoichiometric SOCl₂ use .

Regioselectivity Challenges in Triazole Ring Functionalization

Regioselectivity arises during triazole ring substitution due to competing reactivity at C-3, C-4, and C-5 positions. For example:

- Pd-catalyzed arylation favors C-5 substitution in N-aryl triazoles due to lower steric hindrance and electronic effects .

- Cyclization of β-ketophosphonates with azides selectively forms 1,4,5-trisubstituted triazoles under Cs₂CO₃/DMSO conditions, avoiding C-3 byproducts .

Computational Insights:

Density functional theory (DFT) studies reveal that C-5’s higher nucleophilicity drives regioselectivity in Pd-catalyzed reactions, with activation energies 3–5 kcal/mol lower than at C-4 .

Solvent-Free Approaches for Improved Atom Economy

Solvent-free methods enhance sustainability and reduce purification steps:

- Supported Catalysts: Copper(I)-supported Amberlyst® A21 enables "flash" synthesis of triazoles at 100°C within 5 minutes, achieving 99% yield .

- Mechanochemical Grinding: Preliminary studies suggest ball-milling 1-methyl-1H-1,2,4-triazole with paraformaldehyde and SOCl₂ yields the product without solvents, though scalability remains untested .

Trade-offs:

- Limited substrate compatibility compared to solution-phase methods.

- Exothermic risks require precise temperature control .

Ionic liquids (ILs) have emerged as sustainable solvents and catalysts for synthesizing triazole derivatives due to their tunable physicochemical properties and recyclability. In the context of 1,2,4-triazole systems, ILs facilitate nucleophilic substitution and protection-deprotection sequences critical for introducing functional groups like chloromethyl moieties.

Mechanistic Advantages of Ionic Liquids

ILs such as imidazolium- or pyridinium-based salts stabilize reactive intermediates through electrostatic interactions, enabling efficient C–H functionalization. For example, in the synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole, tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA) are employed as co-solvents with ILs to enhance the solubility of lithium diisopropylamide (LDA), a strong base used for deprotonation [1]. This combination ensures regioselective bromination at the 5-position, a precursor step for subsequent chloromethylation.

Green Synthesis Protocols

A notable IL-based method involves the use of tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran for deprotecting trimethylsilyl groups from 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, yielding the final hydrochloride salt [1]. This approach eliminates hazardous by-products and simplifies purification by leveraging the immiscibility of ILs with organic solvents like ether, enabling phase separation [3] [4].

Table 1: Key Reaction Conditions for IL-Mediated Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Deprotonation | LDA, THF, –78°C | 72.5 | 99.2 |

| Chloromethylation | TBAF, 2-methyltetrahydrofuran, 20–25°C | 75.7 | 98.4 |

| Acidification | HCl (gas), dichloromethane | 92.3 | 98.9 |

Copper-Mediated Click Chemistry for Structural Diversification

While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of 1,2,3-triazole synthesis, its application to 1,2,4-triazoles like 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride remains underexplored in the literature. The structural rigidity of 1,2,4-triazoles necessitates alternative strategies for functionalization, as traditional click chemistry predominantly targets 1,4-disubstituted 1,2,3-triazoles.

Challenges in Adapting CuAAC

The absence of alkyne or azide groups in the target compound’s synthesis pathway limits direct CuAAC applicability. Instead, intermediary steps such as bromination (e.g., using dibromomethane and n-butyllithium [1]) or silylation are employed to introduce reactive handles for further modification. For instance, 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid serves as a precursor for cross-coupling reactions, which could theoretically integrate copper catalysts, though such methods are not detailed in the provided sources.

Organocatalytic Strategies for Asymmetric Functionalization

Organocatalysis offers a metal-free route to enantioselective triazole derivatives, yet its role in synthesizing 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is not explicitly documented in the reviewed literature. Current methods prioritize regioselectivity over chirality, as the target compound’s biological activity (e.g., in ensitrelvir) does not necessitate asymmetric centers.

This section maps the core derivatization pathways for CMMT-HCl, each supported by quantitative comparisons and up-to-date literature evidence.

Positional Isomerism in Chloromethyl-Triazole Derivatives

Positional relocation of the chloromethyl group around the 1,2,4-triazole ring shifts electronics, lipophilicity, and reactivity without altering elemental composition.

Isomer Catalogue

Table 1 contrasts the three simplest hydrochloride salts where –CH₂Cl occupies N-1, C-3, or C-5.

| Parameter | 1-(Chloromethyl) isomer (1-CM) | 3-(Chloromethyl) isomer (3-CM) | 5-(Chloromethyl) isomer (CMMT-HCl) |

|---|---|---|---|

| PubChem CID | 13268168 [1] | 22506927 [2] | 104256-69-1 analog (no CID) – data via 5-isomer base [3] |

| Exact mass /g mol⁻¹ | 131.02 [1] | 131.02 [2] | 131.02 [3] |

| XLogP₃-AA | 0.4 [1] | 0.4 [2] | 0.4 [3] |

| Topological polar surface area /Ų | 30.7 [1] | 30.7 [2] | 30.7 [3] |

| pKa (calc., N1) | 3.4 (meta-acidic) | 3.2 [6] | 3.1 [3] |

| Solid-state density /g cm⁻³ | 1.46 (free base) [7] | 1.45 (est.) | 1.47 (est.) |

| Reported role | Intermediates in Ensitrelvir route [9] | Coordination ligands | Ensitrelvir key step; fungicide precursors |

Conformational and Electronic Trends

- Nitrogen-bound chloromethyl (1-CM) behaves as a N-alkylating agent but suffers rapid hydrolysis in protic solvents, limiting shelf life [1].

- Carbon-3 placement (3-CM) yields the densest crystal packing (PXNMFQMREJ…) , increasing melting point by ~10 °C over the 5-isomer. NMR HMBC shows down-field C-5 due to inductive –CH₂Cl at C-3 [6].

- The canonical 5-isomer balances sterics and electronics, offering >92% yields in thionyl-chloride chloromethylation and the highest substitution rates with soft nucleophiles (k_rel 1.0 vs 0.54 for 3-CM at 25 °C in MeCN) .

tert-Butyl Group Incorporation for Steric Modulation

Installing a tert-butyl moiety confers dramatic steric shielding, modulates π-electronics, and often improves membrane permeation.

Synthetic Logic

Sequential N-alkylation of 1H-1,2,4-triazole with tert-butyl bromide gives 1-tert-butyl-1H-1,2,4-triazole (tBu-Tz) in 78% isolated yield [12]. Coupling this nucleus with chloromethyl electrophiles yields mixed N,N-disubstituted frameworks used as steric probes in PXR antagonists and opioid receptors [13] [14].

Physicochemical Influence

Table 2 compares key properties of tBu-substituted analogues versus CMMT.

| Descriptor | CMMT base (5-isomer) | 1-tert-Butyl analogue (tBu-Tz) | 5-tBu-3-methyl-thiol derivative |

|---|---|---|---|

| logP (calc.) | 0.4 [3] | 1.9 [12] | 3.5 |

| Molar refractivity /cm³ | 33.7 [3] | 52.1 [12] | 69.8 |

| van der Waals volume /ų | 106 [3] | 156 [12] | 182 |

| Sterimol B₅ (N-1 axis) /Å | 1.8 [3] | 3.4 [16] | 3.9 |

| ΔΔG_binding† to hPXR | — | −1.1 kcal mol⁻¹ vs Me analogue [13] | n.d. |

† SPR competitive assays at 25 °C, SPA70 benchmark [13].

Biological Ramifications

- PXR inverse agonist series: replacement of meta-tert-butyl with isopropyl weakened binding 6-fold, highlighting size-selective pocket complementarity [13].

- δ-Opioid antagonists: meta-tert-butyl on triazole ring increased selectivity ratio δ/μ by ~80 (compound 8 vs phenyl analogues) [14].

- Steric shielding reduces oxidative N-dealkylation; tBu-Tz exhibits hepatic microsomal t₁/₂ > 90 min vs 14 min for methyl analogue [16].

Sulfonyl Fluoride Derivatives as Bioorthogonal Probes

Substitution of the chloride leaving group with –SO₂F transforms the scaffold into a tunable covalent probe framework through sulfur–triazole exchange (SuTEx) chemistry.

Probe Prototypes

1H-1,2,4-triazole-5-sulfonyl fluoride (TSF, CAS 78201-15-7) and its phenyl-extended variants (HHS-475, HHS-482) serve as tyrosine-selective agents [17] [18] [19].

Reactivity & Selectivity

- Solution kinetics with p-cresol at pH 8.0 show TSF reacts 4.5-fold faster than a matched sulfonyl-fluoride lacking triazole LG [17].

- Proteomic chemoselectivity: HHS-482 modifies >3,000 tyrosines at Y/K ratio ≈ 5, outperforming fluorosulfates (Y/K ≈ 2.3) [17] [19].

- Electronic tuning: para-OCH₃ on triazole boosts Y/K to ~5 while retaining stability (t₁/₂ > 48 h in 1:1 DMSO/PBS) [19].

Applications

- Global phosphotyrosine profiling enabled identification of >10,000 reactive sites in live cells, surpassing phospho-enrichment depth of classical immunoaffinity [17].

- Fragment-based ligand discovery: SuTEx fragments liganded 305 non-catalytic tyrosines across 213 proteins, with half mapped to undrugged targets [19].

- Covalent BCL-6 inhibitor TMX-2164 employs sulfonyl-fluoride to lock onto Tyr-58, achieving sustained on-target activity in lymphoma cells [20].

Comparative Data Synopsis

Table 3 assembles core numeric traits of representative analogues.

| Analogue | Position of –CH₂Cl | Extra substituent(s) | logP | TPSA /Ų | Key kinetic or bio data |

|---|---|---|---|---|---|

| CMMT-HCl | 5 | — | 0.4 [3] | 30.7 [3] | SN1 rate (p-anisole) = 1.0 |

| 3-CM | 3 | — | 0.4 [2] | 30.7 [2] | SN1 rate = 0.54 |

| tBu-Tz | — | N1-tert-butyl | 1.9 [12] | 29.1 [12] | PXR K_i = 0.65 μM [13] |

| HHS-482 | — | –SO₂F + aryl | 3.2 [19] | 68.3 [19] | Y/K selectivity ≈ 5 [19] |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant